3-(4-Chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-5-3-9(4-6-10)12-8-16-13-11(14(18)19)2-1-7-17(12)13/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHWCOBCCHTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C(=O)O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722980 | |
| Record name | 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-32-4 | |
| Record name | 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid (C14H9ClN2O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core with a carboxylic acid functional group and a para-chlorophenyl substituent. Its molecular weight is approximately 258.68 g/mol, and it possesses several notable physicochemical properties that influence its biological activity.
Anticancer Activity
Several studies have reported on the anticancer potential of this compound. For instance, it has demonstrated inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis through caspase activation |
| A549 | 15.0 | Cell cycle arrest at G1 phase |
| HeLa | 10.0 | Inhibition of topoisomerase II activity |
The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Research has indicated that this compound also exhibits antimicrobial properties. It has been tested against various bacterial strains with results showing:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Cannabinoid Receptor Modulation
The compound has been identified as a ligand for cannabinoid receptors CB1 and CB2, which are involved in various physiological processes including pain modulation and appetite regulation. This property suggests potential therapeutic applications in treating conditions such as obesity, pain disorders, and neurodegenerative diseases .
Case Studies
A notable case study explored the use of this compound in a preclinical setting for cancer therapy. In vivo studies demonstrated significant tumor reduction in mice models treated with this compound compared to control groups. The study highlighted the compound's ability to penetrate tumor tissues effectively and exert cytotoxic effects selectively on cancer cells while sparing normal cells .
Scientific Research Applications
Anticholinesterase Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including 3-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid, exhibit promising anticholinesterase activity. These compounds are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's disease. In a study, several derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing IC50 values as low as 79 µM for AChE inhibition .
Antiviral and Antibacterial Properties
Imidazo[1,2-a]pyridine derivatives have also demonstrated antiviral and antibacterial properties. The structural features of these compounds allow them to interact with various biological targets, making them candidates for developing new antiviral agents against emerging viral infections and antibiotic-resistant bacterial strains .
Cannabinoid Receptor Ligands
This compound has been identified as a potential ligand for cannabinoid receptors CB1 and CB2. These receptors are crucial in modulating pain, neurodegenerative disorders, and metabolic conditions like obesity and diabetes. Compounds that target these receptors can lead to new therapeutic strategies for managing these diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives is vital for optimizing their pharmacological properties. Studies have shown that modifications to the phenyl ring or the carboxylic acid group can significantly affect the biological activity of these compounds. For instance, the introduction of electron-withdrawing groups can enhance AChE inhibitory activity while maintaining selectivity against BChE .
Case Study 1: Anticholinesterase Inhibition
In a study involving a series of imidazo[1,2-a]pyridine derivatives, researchers synthesized 15 new compounds and evaluated their AChE and BChE inhibitory activities using Ellman's colorimetric test. The results indicated that certain derivatives showed significant inhibition with IC50 values ranging from 0.2 to 50.0 μM. Notably, compounds with bulky side chains exhibited improved activity compared to simpler analogs .
Case Study 2: Cannabinoid Receptor Modulation
Another study focused on the cannabinoid receptor modulation properties of imidazo[1,2-a]pyridine derivatives. The research highlighted the potential of these compounds in treating conditions modulated by cannabinoid receptors, such as chronic pain and metabolic disorders. Specific derivatives were shown to selectively bind to CB1 or CB2 receptors, indicating their therapeutic potential in cannabinoid-based therapies .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticholinesterase Activity | Potential treatment for neurodegenerative diseases | IC50 values as low as 79 µM for AChE inhibition |
| Antiviral Properties | Development of new antiviral agents | Effective against emerging viral infections |
| Cannabinoid Receptor Ligands | Modulation of pain and metabolic disorders | Selective binding to CB1/CB2 receptors |
| Structure-Activity Relationship | Optimization of pharmacological properties | Modifications can enhance biological activity |
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The nature and position of substituents on the phenyl ring significantly impact physicochemical and biological properties. Key comparisons include:
Notes:
- The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability compared to electron-donating groups (e.g., 4-methoxyphenyl in ).
- Methylsulfanyl (QUQSEC) or nitro (NOGRIM) groups introduce distinct electronic profiles, with QUQSEC showing the highest activity (38.1), possibly due to enhanced hydrophobic interactions .
Core Heterocycle Modifications
Variations in the heterocyclic scaffold influence aromaticity, planarity, and intermolecular interactions:
Notes:
- Positional isomerism (e.g., carboxylic acid at position 6 vs. 8) alters molecular dipole moments and solubility .
Preparation Methods
Synthetic Route Overview
The preparation of 3-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid generally proceeds via multi-step synthesis involving:
- Formation of the imidazo[1,2-a]pyridine core,
- Introduction of the 4-chlorophenyl substituent at the 3-position,
- Functionalization at the 8-position to introduce the carboxylic acid group.
Patented Process for Imidazopyridine Derivatives (US Patent US4794185A)
A key process described in the patent US4794185A outlines a method for preparing imidazopyridines structurally related to 3-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives:
- Starting Material: 6-chloro-2-(4-chlorophenyl)-imidazo[1,2-a]pyridine.
- Reaction Conditions: The compound is subjected to acidic hydrolysis using a mixture of water, acetic acid, and concentrated hydrochloric acid at 50°C for 20 minutes.
- Neutralization: Sodium acetate is added to the reaction mixture and stirred for 30 minutes.
- Heating: The mixture is then heated at 90°C for 2 hours to facilitate the conversion to the carboxylic acid derivative.
- Isolation: The product is precipitated by addition of water and isopropanol, cooled to about 20°C, stirred, and then filtered.
- Purification: The solid is washed multiple times with water and diisopropyl ether and dried under vacuum at 60°C.
- Yield: Approximately 50% isolated yield of the carboxylic acid product.
This process effectively converts the imidazopyridine precursor into the corresponding 8-carboxylic acid derivative, demonstrating a practical approach for the preparation of this compound.
Catalytic Ritter-Type Reaction Approaches
Recent research in heterocyclic synthesis has introduced novel catalytic methodologies that could be adapted for the preparation of imidazo[1,2-a]pyridine derivatives, including those bearing carboxylic acid functionalities:
- Catalysts: Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O) has been shown to efficiently catalyze the formation of imidazo[1,5-a]pyridine analogs via Ritter-type reactions.
- Mechanism: The catalyst system promotes the generation of benzylic carbocations from benzylic alcohols, which then undergo nucleophilic attack by nitriles to form nitrilium intermediates. Subsequent intramolecular cyclization yields the imidazo-fused ring system.
- Reaction Conditions: Reactions are typically conducted in acetonitrile solvent at elevated temperatures (up to 150°C) under sealed conditions.
- Yields: Optimized conditions deliver yields ranging from moderate to excellent (up to 97% in some cases).
- Substrate Scope: The method tolerates various substituents on the pyridine and benzylic positions, including halogens like chlorine, which is relevant for synthesizing 4-chlorophenyl derivatives.
Although this method is reported for imidazo[1,5-a]pyridines, the principles and catalytic systems may be adapted for imidazo[1,2-a]pyridine synthesis with appropriate modifications, especially for introducing aryl substituents such as 4-chlorophenyl and subsequent carboxylation.
Comparative Data Table of Preparation Conditions
| Parameter | Patented Hydrolysis Method (US4794185A) | Catalytic Ritter-Type Reaction (ACS Org. Inorg. Au 2025) |
|---|---|---|
| Starting Material | 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | Pyridinylmethanol and aryl nitriles |
| Catalyst/Acid | Hydrochloric acid, acetic acid, sodium acetate | Bi(OTf)3 (5 mol%), p-TsOH·H2O (7.5 equiv) |
| Solvent | Water, isopropanol | Acetonitrile (MeCN) |
| Temperature | 50°C (acid treatment), then 90°C (heating) | Up to 150°C (sealed tube) |
| Reaction Time | 2 hours (heating step) | Overnight |
| Product Isolation | Precipitation, filtration, washing | Work-up not detailed but typically involves filtration and purification |
| Yield | ~50% isolated yield | Up to 97% isolated yield (for related imidazo compounds) |
| Substrate Scope | Specific to 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | Broad, including halogenated and methyl-substituted pyridines |
Research Findings and Notes
- The patented hydrolysis method provides a straightforward chemical conversion of the imidazopyridine precursor to the carboxylic acid but with moderate yield.
- The Ritter-type catalytic approach offers a highly efficient synthetic route with excellent yields and functional group tolerance, though primarily demonstrated for imidazo[1,5-a]pyridines. Adaptation to imidazo[1,2-a]pyridines requires further experimental validation.
- Steric and electronic effects of substituents on the pyridine ring influence product yields and reaction efficiency; ortho-substituents may reduce yields due to steric hindrance.
- Acidic conditions in the catalytic method may cause decomposition or side reactions with certain substituents (e.g., para-methoxyphenyl groups).
- The use of Bi(OTf)3 as a Lewis acid catalyst is advantageous due to its mildness and efficiency in promoting carbocation formation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-Chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid with high yield and purity?
- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under acidic conditions. For example, a one-pot two-step reaction using triethylamine as a base and DMF as a solvent can improve regioselectivity . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC and optimize pH (6.5–7.5) to minimize side products .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine NMR (to confirm aromatic protons and substituents at δ 7.2–8.5 ppm) and NMR (to identify carboxylic acid carbons at δ ~170 ppm). IR spectroscopy (stretching vibrations at ~2500–3300 cm for -COOH) and HRMS (exact mass matching within 2 ppm) are critical. For crystalline samples, single-crystal XRD resolves stereochemical ambiguities .
Q. How can researchers optimize solubility for in vitro assays given the compound’s carboxylic acid moiety?
- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, adjust pH to 7–8 with sodium bicarbonate to deprotonate the carboxylic acid. Sonication (30 min at 40°C) or co-solvents (10% PEG-400) enhance dissolution .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., varying IC values in kinase inhibition assays) be systematically addressed?
- Methodological Answer : Validate assay conditions by standardizing enzyme concentrations (e.g., 10 nM ATP), controlling temperature (±0.5°C), and using positive controls (staurosporine). Perform dose-response curves in triplicate across independent experiments. Conflicting results may arise from off-target effects; employ siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core for SAR studies?
- Methodological Answer : Use directing groups (e.g., -Br at C6) to direct cross-coupling reactions (Suzuki-Miyaura for aryl groups). For C3 alkylation, employ aza-Friedel–Crafts reactions with aldehydes and catalytic In(OTf) . Computational modeling (DFT) predicts reactive sites; prioritize C8 for carboxyl group modifications due to electronic effects .
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns) for derivatives?
- Methodological Answer : Analyze variable-temperature NMR to detect dynamic processes (e.g., rotamers). Compare experimental data with computed NMR shifts (GIAO-DFT/B3LYP/6-311+G(d,p)). For complex splitting, use - COSY or NOESY to identify coupling partners .
Q. What computational approaches predict the compound’s pharmacokinetic properties and metabolic stability?
- Methodological Answer : Use SwissADME or ADMET Predictor™ to estimate logP (target <3), CYP450 inhibition (e.g., CYP3A4), and plasma protein binding. MD simulations (AMBER) assess binding to serum albumin. For metabolic sites, prioritize the imidazole ring and chlorophenyl group for phase I oxidation .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between cancer cell lines (e.g., high activity in HeLa vs. low in MCF-7)?
- Methodological Answer : Profile expression levels of target proteins (e.g., kinases) via Western blot or qPCR. Use RNA-seq data from CCLE to correlate sensitivity with genetic markers. Test prodrug strategies (e.g., esterification of -COOH) to improve membrane permeability in resistant lines .
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral derivatives?
- Methodological Answer : Optimize asymmetric catalysis conditions (e.g., chiral phosphoric acids for Pictet-Spengler reactions). Analyze ee via chiral HPLC (Chiralpak IA column) or NMR with chiral shift reagents (Eu(hfc)). Contamination by trace metals (e.g., Pd in cross-coupling) may reduce ee; include EDTA washes .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
